REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[C:15]2[C:21](=O)[C:22]([NH2:24])=O.[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+].CCOCC.Cl>C1COCC1.CCOCC>[Cl:11][C:12]1[CH:13]=[C:14]2[C:18]([NH:17][CH:16]=[C:15]2[CH2:21][CH2:22][NH2:24])=[CH:19][CH:20]=1 |f:0.1.2.3.4.5,6.7.8.9,11.12,13.14.15,16.17|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CNC2=CC1)C(C(=O)N)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
342 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
Et2O HCl
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCOCC.Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
Stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at about 5° C.
|
Type
|
CUSTOM
|
Details
|
10° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at between 5° C. and 7.5° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
is complete warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cool to 7° C.
|
Type
|
STIRRING
|
Details
|
After stirring for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filter the suspension on a celite bed
|
Type
|
CUSTOM
|
Details
|
Evaporate the filtrate to dryness
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
STIRRING
|
Details
|
Stir the suspension at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash with 50 mL Et2O
|
Type
|
CUSTOM
|
Details
|
dry under vacuum at 50° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |